Product packaging for Boc-N-Me-Dl-Val-Oh(Cat. No.:CAS No. 13850-91-4)

Boc-N-Me-Dl-Val-Oh

Cat. No.: B558147
CAS No.: 13850-91-4
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-UHFFFAOYSA-N
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Description

General Significance of N-Methylation in Peptide and Peptidomimetic Design

The strategic incorporation of N-methyl groups into peptides and peptidomimetics—compounds that mimic the structure and function of peptides—offers a multitude of advantages in drug design. acs.org One of the most significant benefits is the enhancement of a peptide's pharmacokinetic profile. nih.gov N-methylation can lead to increased metabolic stability, making the peptide more resistant to degradation by proteases, which are enzymes that break down proteins and peptides. nih.gov This increased stability can prolong the half-life of a peptide drug in the body. researchgate.net

Furthermore, N-methylation can improve a peptide's bioavailability, including its ability to be absorbed orally. researchgate.net By replacing a hydrogen-bonding donor (the amide proton) with a methyl group, the molecule's polarity is reduced, which can enhance its ability to cross cell membranes. researchgate.netprismbiolab.com This modification can also increase the aqueous solubility of the peptide while simultaneously increasing its lipophilicity. scielo.org.mx

From a structural standpoint, N-methylation introduces a conformational constraint on the peptide backbone. prismbiolab.com This can lock the peptide into a specific three-dimensional shape that is optimal for binding to its biological target, such as a receptor or enzyme. researchgate.net This can lead to improved binding affinity and selectivity for the target, potentially increasing the drug's potency and reducing off-target side effects. nih.govnih.gov For instance, the N-methylation of a peptide antagonist led to the discovery of Cilengitide, a potent and selective antagonist for certain integrin receptors. nsf.gov

However, the introduction of N-methylated amino acids is not without its challenges. The synthesis of these modified amino acids can be complex, and their incorporation into a peptide chain can present steric hindrance during the coupling process. scielo.org.mx

Historical Context of N-Methyl-DL-Valine in Amino Acid Derivative Research

The parent amino acid, valine, was first isolated from casein in 1901 by Hermann Emil Fischer. wikipedia.org It is an essential amino acid with a non-polar isopropyl side chain. wikipedia.org The study of its derivatives, including N-methylated forms, is a more recent development driven by the needs of peptide chemistry.

Research into N-methylated amino acids gained significant traction with the rise of peptide-based drug discovery. Scientists sought ways to overcome the inherent limitations of natural peptides as drugs, such as poor stability and bioavailability. nih.govscielo.org.mx N-methyl-DL-valine, as a derivative of valine, became a subject of interest in this context.

One notable application that highlights the utility of N-methyl-valine is in the development of potent anti-cancer agents. For example, N-methyl-DL-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent. medchemexpress.commedchemexpress.com This modification imparts a hydrophobic character and increases the cell permeability of the drug. medchemexpress.commedchemexpress.com

The development of robust synthetic methods for creating N-methylated amino acids has been crucial. While early methods existed, the demand for optically pure and efficiently produced N-methylated building blocks for solid-phase peptide synthesis spurred further innovation. The tert-butyloxycarbonyl (Boc) protecting group, as seen in Boc-N-Me-DL-Val-OH, is a cornerstone of these synthetic strategies, allowing for the controlled and stepwise assembly of complex peptides. chemimpex.com The racemic "DL" form indicates a mixture of both the D and L stereoisomers of N-methyl-valine. While naturally occurring valine is in the L-form, the inclusion of D-amino acids, and their N-methylated counterparts, is another strategy used to enhance peptide stability and induce specific conformational preferences. nih.gov

Studies have also explored the incorporation of N-methyl valine and other sterically hindered N-methylated amino acids into peptides and proteins through modified biological systems, although this can be challenging. acs.org The historical and ongoing research into N-methyl-DL-valine and its derivatives continues to contribute valuable tools and strategies for the design of next-generation peptide therapeutics. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558147 Boc-N-Me-Dl-Val-Oh CAS No. 13850-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398479
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13850-91-4
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational and Structural Dynamics of Peptides Incorporating N Methyl Valine Residues

Impact of N-Methylation on Peptide Backbone Conformational Space

Analysis of Dihedral Angles and Energy Landscapes

N-methylation significantly restricts the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone. nih.gov Computational studies, such as those using Ramachandran plots, reveal that N-methylation disfavors conformations in the α-helical region (φ ≈ -60°, ψ ≈ -50°). nih.gov This steric hindrance arises from the interaction of the N-methyl group with neighboring atoms. oup.com The energy landscape of N-methylated peptides is therefore altered, with certain regions becoming energetically unfavorable. oup.com For instance, in N-acetyl-N'-methylalanine-NHMe, unfavorable interactions lead to increased energy in specific regions of the Ramachandran plot. oup.com This restriction in conformational space can, in some cases, pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity. nih.gov

Alterations in Intramolecular Hydrogen Bonding Networks

A primary consequence of N-methylation is the removal of an amide proton, a crucial hydrogen bond donor. fieldofscience.comub.edu This elimination directly impacts the formation of intramolecular hydrogen bonds, which are vital for stabilizing secondary structures. nih.gov However, this effect can be complex. While it disrupts the potential for a hydrogen bond at the site of methylation, it can paradoxically stabilize existing hydrogen bonds elsewhere in the molecule. nih.gov This stabilization can occur by reducing the competition for hydrogen bond acceptors and by sterically shielding remaining amide protons from the solvent. nih.govpnas.org In some cases, the combination of N-methylation and intramolecular hydrogen bonding is a key strategy for enhancing membrane permeability. fieldofscience.comnih.gov The strategic placement of N-methyl groups can thus be used to "tune" the hydrogen-bonding network and favor specific folded conformations. nih.gov

Cis/Trans Isomerism of N-Methylated Amide Bonds

Standard amide bonds in peptides overwhelmingly prefer the trans conformation. N-methylation, however, lowers the energy barrier between the cis and trans isomers of the amide bond, making the cis conformation more accessible. fieldofscience.comub.edu The energy difference between the two forms is reduced, leading to a more evenly distributed population of cis and trans conformers in solution. fieldofscience.comresearchgate.net This increased propensity for cis isomerism significantly expands the conformational repertoire of the peptide, allowing it to adopt structures that would otherwise be unavailable. ub.edu The cis/trans ratio is also influenced by the solvent environment, with polar solvents like DMSO tending to favor the cis isomer. rsc.orgresearchgate.net

Table 1: Impact of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationReferences
Backbone Conformation Restricts accessible φ and ψ angles, disfavoring α-helical regions. nih.gov
Hydrogen Bonding Eliminates a hydrogen bond donor, but can stabilize other intramolecular hydrogen bonds. fieldofscience.comub.edunih.gov
Amide Bond Isomerism Lowers the energy barrier between cis and trans isomers, increasing the population of the cis form. fieldofscience.comub.eduresearchgate.net
Solvent Effects Polar solvents can further favor the cis conformation of N-methylated amide bonds. rsc.orgresearchgate.net

Influence on Peptide Secondary Structure Formation

The conformational changes induced by N-methyl-valine at the local level translate into significant effects on the formation and stability of peptide secondary structures.

Induction of Turn Motifs (e.g., β-Turns, γ-Turns)

N-methylation, particularly of heterochiral amino acid sequences (e.g., D-amino acid followed by an L-amino acid), has been shown to be a potent inducer of β-turns, specifically type II' β-turns. nih.govrsc.org This is a critical finding, as β-turns are crucial for the folding of many peptides and proteins. The steric constraints imposed by the N-methyl group can effectively nucleate the turn without the need for more rigid turn-inducing elements like proline. nih.govrsc.org Studies have shown that even in linear peptides, the strategic placement of N-methylated residues can lead to the formation of stable β-hairpin structures. nih.gov The introduction of an N-methylated amino acid can also lead to the formation of other turn types, such as γ-turns, by altering the hydrogen bonding possibilities within the peptide backbone. nih.gov

Modulating Helical and Extended Conformations

As previously mentioned, N-methylation generally disfavors the formation of α-helical structures due to steric clashes that make the required dihedral angles energetically unfavorable. nih.gov This can be a useful tool for preventing undesired helical folding and promoting other conformations. Conversely, the increased propensity for trans amide bonds in certain contexts and the disruption of hydrogen-bonding networks can favor more extended or random coil conformations. However, the influence of N-methylation is highly context-dependent. In some instances, particularly in achiral peptide oligomers, the introduction of a chiral N-methylated residue like L-valine at the N-terminus can induce a specific helical screw-sense (left-handed in the case of L-Val). manchester.ac.uk This highlights the subtle interplay between the chirality of the residue, the N-methylation, and the resulting global conformation.

Advanced Computational Modeling of N-Methylated Peptide Conformations

The incorporation of N-methylated amino acids, such as N-methyl-valine, into peptides introduces significant changes to their structural and pharmacokinetic properties. jst.go.jprsc.org N-methylation enhances metabolic stability and can improve membrane permeability. nih.govnih.gov However, it also complicates the conformational landscape by removing the amide proton, which eliminates a hydrogen bond donor capability, and by lowering the energy barrier for cis-trans isomerization of the peptide bond. mdpi.comrsc.org These alterations necessitate the use of sophisticated computational models to accurately predict the conformational ensembles of N-methylated peptides, which is crucial for rational drug design. jst.go.jprsc.org

Quantum Mechanical Studies (Ab Initio, DFT)

Quantum mechanical (QM) methods, including ab initio and Density Functional Theory (DFT), provide highly accurate information about the electronic structure and energetics of molecules. kennesaw.edupsu.edu These methods are essential for understanding the intrinsic conformational preferences of N-methylated peptide building blocks without the influence of a solvent environment.

Researchers employ QM calculations to:

Analyze Conformational Energy Landscapes: Studies on model dipeptides like N-acetyl-N-methyl-L-alanine-N'-methylamide have used ab initio methods to explore the potential energy surface. rsc.org Such analyses reveal that N-methylation significantly alters the landscape compared to non-methylated peptides. For instance, repulsive interactions between the N-methyl group and a neighboring carbonyl oxygen can destabilize certain conformations, such as the β-conformer, that are low-energy in non-methylated analogues. mdpi.com

Determine Electronic Properties: DFT studies have shown that N-methylation leads to an increase in lipophilicity. rsc.org Concurrently, properties like polarizability and dipole moment also increase, which can paradoxically lead to greater aqueous solubility. rsc.org

Table 1: Effects of N-Methylation on Peptide Properties according to QM/DFT Studies

PropertyEffect of N-MethylationReference
Lipophilicity (ClogP)Increases rsc.org
Aqueous Solubility (∆Gsolv)Becomes more negative (more soluble) rsc.org
PolarizabilityIncreases rsc.org
Dipole MomentIncreases rsc.org
Cis/Trans Amide Energy Barrier (EA)Decreases rsc.org
HOMO-LUMO Energy GapDecreases rsc.org

These QM-derived insights are invaluable for parameterizing the more computationally efficient classical force fields used in molecular dynamics simulations. nih.govnih.gov For example, developing accurate charge parameters for N-methylated residues through ab initio methods is crucial for the reliability of large-scale simulations. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While QM methods are powerful, they are computationally too expensive for simulating the dynamics of larger peptides over meaningful timescales. kennesaw.edu Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movements of atoms over time, allowing for the exploration of the full conformational ensemble of a peptide in various environments. biorxiv.orgethz.ch

The study of N-methylated peptides like those containing Boc-N-Me-DL-Val-OH presents unique challenges for MD simulations due to high free energy barriers between different conformations. biorxiv.org To overcome this, researchers utilize enhanced sampling techniques:

Replica-Exchange MD (REMD) and Simulated Tempering (ST): These methods run multiple simulations at different temperatures simultaneously, allowing the system to overcome energy barriers more easily at higher temperatures and sample a wider range of conformations. biorxiv.orgbiorxiv.org

Gaussian Accelerated Molecular Dynamics (GaMD): This is another enhanced sampling method that accelerates conformational transitions by adding a boost potential to the system's energy landscape. plos.orgnih.govplos.org

Key findings from MD simulations of N-methylated peptides include:

Force Field Performance: The accuracy of MD simulations is highly dependent on the force field used. Studies have evaluated various force fields like Amber, CHARMM, and RSFF2. jst.go.jprsc.orgbiorxiv.org For N-methylated cyclic peptides, the RSFF2 force field has been shown to successfully replicate experimental structures, provided the correct cis/trans amide isomer is used as the starting point. rsc.org The development of specific parameters, such as grid correction maps (CMAP) for N-methyl amino acids in the CHARMM force field, is critical for accurately describing their backbone dynamics. jst.go.jp

Solvent and Environmental Effects: MD simulations are particularly useful for studying how different solvents or environments, like a lipid membrane, affect peptide conformation. ethz.chresearchgate.net For instance, simulations have shown that an apolar/polar interface can act as a "catalyst" for the interconversion between different conformations of a cyclic peptide. ethz.ch The degree of N-methylation has been shown to significantly influence permeability, a process that can be effectively studied using GaMD simulations. nih.govplos.org

Structural Impact of N-Methylation: Simulations confirm that N-methylation introduces significant conformational specificity. researchgate.net By removing an amide proton, it prevents the formation of intramolecular hydrogen bonds that might otherwise stabilize a particular secondary structure. researchgate.net This often leads to more flexible structures and can induce β- and γ-turn conformers. nih.govmdpi.com The increased population of cis-amide conformers with a higher degree of N-methylation is another consistent observation. nih.gov

Table 2: Summary of Molecular Dynamics Simulation Approaches for N-Methylated Peptides

Simulation AspectDetails and FindingsReference
Challenges High free energy barriers between conformations; accurate cis/trans amide bond representation. rsc.orgbiorxiv.org
Enhanced Sampling Methods Replica-Exchange MD (REMD), Simulated Tempering (ST), Gaussian Accelerated MD (GaMD) are used to improve conformational sampling. biorxiv.orgplos.orgnih.gov
Force Fields Performance varies. CHARMM and Amber force fields are common. Specific parameterization (e.g., CMAP, RSFF2) is crucial for accuracy with N-methylated residues. jst.go.jprsc.orgbiorxiv.org
Key Insights N-methylation increases conformational specificity, promotes cis-amide bonds, disrupts hydrogen-bonding patterns, and influences membrane permeability. nih.govplos.orgresearchgate.net

Integration of Boc N Me Dl Val Oh in Advanced Peptide Synthesis Strategies

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-DL-Val-OH is utilized in Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide is assembled on a solid support. sigmaaldrich.comsigmaaldrich.comcsic.es SPPS offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures. csic.es The Boc protecting group is compatible with various resin types, including those sensitive to acid, under specific conditions. researchgate.net Microwave-assisted SPPS has been shown to accelerate the coupling of sterically hindered amino acids, including N-methylated variants. cem.commdpi.com

The primary challenge in incorporating N-methylated amino acids like this compound is the steric hindrance caused by the N-methyl group. scielo.org.mxresearchgate.netcem.com This steric bulk makes the N-terminal amine of the growing peptide chain less nucleophilic and hinders the approach of the incoming activated amino acid, often leading to low coupling yields. scielo.org.mxnih.govresearchgate.net This issue is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids. nih.govresearchgate.net Deletion of sequences is a common side reaction, especially adjacent to sterically demanding residues like N-methyl-valine. researchgate.net

To overcome these challenges, highly efficient coupling reagents are necessary. Standard reagents like DCC may give low yields. scielo.org.mx More potent reagents have been developed to facilitate these difficult couplings. nih.govbachem.com

Table 1: Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent Description References
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526). A highly efficient reagent used for both solid and solution-phase synthesis, showing good results in coupling N-methylated amino acids. scielo.org.mxbachem.com
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. Described as one of the most promising reagents for coupling protected N-methylamino acids. nih.govresearchgate.netpeptide.com
PyBOP/HOAt A combination of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and 1-Hydroxy-7-azabenzotriazole (B21763), also highly effective for these challenging couplings. nih.govresearchgate.net
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A novel reagent with efficiencies comparable to HATU and with safety advantages. bachem.com

| TOTT | A thiuronium salt that has shown good results in coupling sterically hindered or methylated amino acids, with potentially lower racemization levels. | bachem.com |

The choice of solvent can also influence coupling efficiency. Dimethyl sulfoxide (B87167) (DMSO) has been found to improve the efficiency and reliability of couplings, particularly at "difficult" sites, when used with HATU. pnas.org

Epimerization, the change in configuration at a stereocenter, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. mdpi.com While the urethane-based Boc protecting group generally suppresses epimerization by preventing the formation of oxazolone (B7731731) intermediates, the risk is not entirely eliminated, especially with the harsh conditions required for coupling sterically hindered N-methylated amino acids. scielo.org.mxresearchgate.netmdpi.com

Epimerization can occur through direct proton abstraction from the alpha-carbon by a base, a risk that increases with residues that have more acidic alpha-protons. mdpi.com The selection of the coupling method and additives is crucial for maintaining stereochemical integrity.

Strategies to Minimize Epimerization:

Additive Use: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), to carbodiimide-mediated couplings can minimize racemization. bachem.compeptide.com

Reagent Selection: Coupling reagents like PyAOP are noted for their effectiveness in coupling N-methyl amino acids with reduced epimerization. peptide.com TSTU, when used with N-hydroxysuccinimide and CuCl₂, has been reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid. peptide.com

Stepwise Strategy: Employing a stepwise coupling strategy is generally recommended over a convergent segment coupling approach to minimize the risk of racemization. researchgate.net

Role in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale synthesis or the preparation of complex peptide fragments. scielo.org.mxscripps.edu The use of this compound in solution-phase synthesis presents similar challenges of low reactivity and potential epimerization. scielo.org.mx

Research has shown that HATU is an effective coupling reagent for incorporating N-methyl amino acids in solution, leading to high yields and short reaction times under mild conditions, outperforming traditional DCC methods. scielo.org.mx Fragment condensation, where smaller peptide fragments are synthesized and then joined together, can be an efficient strategy. However, the poor solubility of protected peptide fragments can be a significant obstacle. scripps.edu The condensation of fragments containing N-methylated residues requires robust coupling methods to ensure high yields and avoid epimerization at the C-terminal residue of the acylating fragment. google.comresearchgate.net

Construction of Complex Peptide Architectures

This compound is an important building block for creating complex peptide structures with enhanced biological properties. nih.govacs.org N-methylation is a key modification in many natural and synthetic peptides, imparting desirable characteristics like increased resistance to proteolytic degradation and improved cell permeability. scielo.org.mx

The synthesis of N-methylated cyclic peptides involves the assembly of a linear, N-methylated precursor, often on a solid support, followed by cleavage from the resin and a head-to-tail cyclization step in solution. springernature.comnovanet.ca The incorporation of N-methyl-valine can influence the final conformation and biological activity of the cyclic peptide. ub.edu For example, the natural product Triostin A is a cyclic octadepsipeptide containing N-methyl-L-valine, and its conformation is influenced by the cis-trans isomerization of the N-methyl peptide bonds. ub.edu

Depsipeptides are peptides that contain at least one ester bond in addition to amide bonds. This structural feature is found in many biologically active natural products. The synthesis of N-methylated depsipeptides, such as those in the aureobasidin family of antifungal agents, is a challenging endeavor. researchgate.netcdnsciencepub.comijcce.ac.ir

The synthesis often involves the coupling of a hydroxy acid with an N-methylated amino acid like Boc-N-Me-Val-OH or its derivatives. researchgate.netcdnsciencepub.com For instance, Boc-L-N-methyl-β-hydroxyvaline has been coupled with (S)-2-hydroxy-3-methylbutanoate using Mitsunobu reaction conditions to form a key depsipeptide building block for the synthesis of aureobasidin B. researchgate.netcdnsciencepub.com Challenges in synthesizing these complex molecules include difficulties in forming the ester bond, especially on a solid support, and potential hydrolysis of the ester linkage during subsequent synthetic steps. ijcce.ac.ir

Biomedical and Pharmacological Research Leveraging N Methylated Peptides Derived from Boc N Me Dl Val Oh

Rational Design for Enhanced Pharmacokinetic Profiles

Peptide drugs often struggle with poor pharmacokinetics, limiting their therapeutic utility. N-methylation is a key strategy to address these challenges, improving how peptides are absorbed, distributed, metabolized, and excreted.

Oral administration is the most convenient route for drug delivery. However, peptides are susceptible to degradation in the gastrointestinal tract and exhibit low passive diffusion across intestinal membranes. N-methylation enhances oral bioavailability and membrane permeability through several mechanisms. The addition of a methyl group increases the lipophilicity of the peptide, which can facilitate passage through lipid-rich cell membranes peptide.comscielo.org.mxresearchgate.net. Furthermore, N-methylation reduces the capacity for backbone hydrogen bonding, a factor that can also improve membrane permeability peptide.comscielo.org.mx. Studies have demonstrated that peptides incorporating N-methylated amino acids can exhibit improved intestinal absorption and even passive diffusion across the blood-brain barrier peptide.comresearchgate.netnih.govnih.govingentaconnect.comnih.govtandfonline.com. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated approximately 10% oral bioavailability, a significant improvement over non-methylated counterparts nih.gov.

Peptides are rapidly degraded by proteases and peptidases in the body, leading to short in vivo half-lives and limited therapeutic efficacy. N-methylation of the peptide backbone sterically hinders the access of these enzymes to the peptide bonds, thereby increasing resistance to proteolytic degradation peptide.comscielo.org.mx. This modification significantly enhances the metabolic stability of peptides, extending their circulation time and allowing them to reach their targets before being broken down researchgate.netnih.govnih.govingentaconnect.comnih.govtandfonline.commdpi.comresearchgate.neteurekaselect.combachem.com. While single or double N-methylations may offer moderate improvements, multiple N-methylations have been shown to confer substantial stability against enzymatic cleavage mdpi.com.

Role in Modulating Receptor Binding Affinity and Ligand Selectivity

The conformational flexibility of peptides, while enabling interaction with diverse targets, can also lead to off-target binding and reduced selectivity. N-methylation can induce conformational changes, often by reducing backbone flexibility, which can fine-tune a peptide's interaction with its intended receptor peptide.comresearchgate.netnih.gov. This controlled rigidity can lead to enhanced binding affinity for the target receptor and improved selectivity over related receptor subtypes peptide.comresearchgate.netnih.goveurekaselect.comacs.orgacs.org. In some cases, N-methylation has been shown to convert an agonist into an antagonist, offering a means to modulate receptor activity precisely peptide.comingentaconnect.comeurekaselect.comnih.govresearchgate.net.

Development of Bioactive Peptides and Peptidomimetics

N-methylated amino acids are integral to the design of novel bioactive peptides and peptidomimetics with specific therapeutic applications.

N-methylation is a recognized strategy for developing peptides that function as enzyme inhibitors nih.govingentaconnect.comeurekaselect.comnih.govresearchgate.netformulationbio.com. By altering the peptide's conformation and stability, N-methylated analogs can achieve potent and selective inhibition of target enzymes, presenting therapeutic opportunities in various disease areas.

The ability of N-methylation to influence receptor interactions makes it invaluable in the discovery of receptor agonists and antagonists nih.govingentaconnect.comeurekaselect.comnih.govresearchgate.net. For example, N-methylated cyclic peptides incorporating the RGD sequence have been developed as potent and selective integrin antagonists, such as cilengitide, which exhibits a half-life of approximately four hours researchgate.netacs.org. Similarly, conantokins, a family of conus peptides, are known NMDA receptor antagonists, with N-methylation contributing to their selective activity nih.gov.

Data Tables

The following table summarizes the key impacts of N-methylation on peptide properties, as derived from research leveraging compounds like Boc-N-Me-DL-Val-OH.

Table 1: Impact of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationSupporting Evidence (Citations)
Proteolytic Stability Enhanced resistance to enzymatic degradation by proteases and peptidases. peptide.comscielo.org.mxresearchgate.netnih.govnih.govingentaconnect.comnih.govtandfonline.commdpi.comresearchgate.neteurekaselect.combachem.com
Oral Bioavailability Increased absorption and intestinal permeability, leading to higher oral delivery efficacy. peptide.comresearchgate.netnih.govnih.govingentaconnect.comnih.govtandfonline.com
Membrane Permeability Improved passage across biological membranes, including the blood-brain barrier. peptide.comscielo.org.mxresearchgate.netnih.govtandfonline.com
Receptor Binding Affinity Can be enhanced or modulated, leading to stronger target engagement. peptide.comresearchgate.netnih.goveurekaselect.comacs.orgacs.org
Ligand Selectivity Significantly improved for specific receptor subtypes due to conformational control. peptide.comresearchgate.netnih.goveurekaselect.comacs.orgacs.org
Hydrophobicity Generally increased, aiding membrane interactions. scielo.org.mxresearchgate.net
Backbone Flexibility Reduced, contributing to conformational stabilization and specific binding modes. peptide.comresearchgate.netnih.gov
Biological Activity Enables development of enzyme inhibitors, receptor antagonists, and receptor agonists. nih.govingentaconnect.comeurekaselect.comnih.govresearchgate.netformulationbio.com
Example Bioavailability Tri-N-methylated peptide analog achieved ~10% oral bioavailability. nih.gov
Example Half-life Cilengitide (a methylated RGD peptide) has a half-life of ~4 hours. researchgate.net

Compound List

This compound : N-tert-butoxycarbonyl-N-methyl-DL-valine

Design of Antimicrobial Agents

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial strategies. N-methylation of amino acids within peptide sequences is a powerful tool for creating more robust and potent antimicrobial peptides (AMPs). By replacing a standard amino group with a methylated amine, the peptide backbone's susceptibility to enzymatic degradation is significantly reduced, thereby prolonging its presence and activity in biological environments.

Research has demonstrated that peptides incorporating N-methylated amino acids, including N-methyl-valine, can exhibit enhanced antimicrobial properties. These modifications can influence peptide conformation and amphipathicity, which are critical for disrupting bacterial cell membranes and inducing cell death. Studies have shown that N-methylated analogs can maintain or even improve antimicrobial activity compared to their native counterparts, particularly against challenging pathogens like Pseudomonas aeruginosa nih.gov. Furthermore, these modified peptides often display increased stability against serum proteases and digestive enzymes, a critical factor for oral or systemic administration nih.govgoogle.com. The ability of N-methylated peptides to resist degradation and effectively target bacterial membranes positions them as promising candidates for combating infections, including those caused by multidrug-resistant strains nih.govmdpi.com.

Table 1: Impact of N-Methylation on Antimicrobial Activity and Stability

Peptide ModificationNative Peptide Activity (MIC)N-Methylated Analog Activity (MIC)Protease Stability (Fold Increase)Reference
General N-methylationVariesSimilar or enhanced72 to >1000-fold nih.govnih.gov
N-methyl amino acidsVariesPotent activity104-106-fold nih.gov
N-methyl valine in AMPsBaselineEnhanced activityIncreased mdpi.comgoogle.com

Structure-Activity Relationship (SAR) Studies on N-Methylated Analogs of Therapeutic Peptides

Understanding how structural modifications affect a peptide's biological function is paramount in therapeutic peptide development. N-methylation of amino acid residues, including valine, offers a precise method to probe these relationships. The introduction of a methyl group onto the peptide backbone's nitrogen atom can profoundly influence a peptide's three-dimensional structure, stability, and interaction with biological targets.

Conformational Modulation: N-methylation restricts the rotational freedom around the peptide bond, favoring specific backbone dihedral angles. This can lead to the stabilization of secondary structures, such as helices or turns, or introduce conformational rigidity. For instance, in analogs of angiotensin II, the N-methylation of valine residues significantly altered the peptide backbone and limited side-chain rotational freedom, impacting receptor binding and biological activity pnas.org. This conformational pre-organization can result in enhanced binding affinity to target receptors or enzymes, as seen with N-methyl-L-valine in cilengitide, which helped fix the peptide into a bioactive conformation for integrin binding mdpi.com.

Enhanced Protease Resistance: A major limitation of peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation effectively shields the peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life. Studies have reported increases in protease resistance ranging from threefold to over a thousandfold upon N-methylation nih.govrsc.org. For example, N-methylated analogs of the peptide Anoplin demonstrated a 104- to 106-fold increase in stability against trypsin and chymotrypsin (B1334515) compared to the native peptide nih.gov. This enhanced stability is crucial for improving the pharmacokinetic profile and therapeutic efficacy of peptide drugs.

Table 2: Influence of N-Methylation on Peptide Binding Affinity and Conformation

Peptide/AnalogModificationTargetImpact on Binding AffinityImpact on ConformationReference
Angiotensin II AnalogN-methylation of ValineAngiotensin II Receptor~10-fold increaseBackbone alteration, limited side-chain rotation pnas.org
CilengitideN-methyl-L-valine incorporationIntegrin ReceptorsFixed RGD sequence into bioactive conformation for nanomolar bindingStabilized conformation mdpi.com
G-protein LigandN-methyl scanning mutagenesisG-proteinsIncreased specificity for Gα12Not specified nih.gov

These findings underscore the versatility of N-methylation as a strategy to optimize peptide therapeutics, enabling the design of agents with improved stability, targeted activity, and enhanced pharmacokinetic properties. The use of building blocks like this compound is central to these advancements in medicinal chemistry.

Compound List

this compound

N-methyl-L-valine

N-methyl-L-leucine

N-methyl-D-leucine

N-methyl-D-valine

N-methyl-L-tyrosine

N-methyl-L-alanine

N-methyl-L-phenylalanine

N-methyl-α-amino-isobutryic acid (NMeAib)

Sarcosine (N-Methyl-Glycine)

N-methyl-L-lysine

N-methyl-L-phenylalanine

Analytical and Characterization Techniques for N Methylated Valine Derivatives and Peptides

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and purity of N-methylated valine derivatives and peptides.

Nuclear Magnetic Resonance (NMR) in Conformational and Purity Analysis

Proton (¹H) NMR can be used for purity determination by integrating the signals corresponding to the analyte and comparing them to a certified internal standard. researchgate.net The chemical shifts of the N-methyl group and the alpha-proton of the valine residue are sensitive to the local chemical environment and can provide insights into the conformational preferences of the molecule. nih.govauremn.org.br Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations between protons, respectively, which helps in the complete assignment of the proton resonances and the determination of the peptide's solution conformation. nih.govmdpi.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for an N-Methylated Valine Residue in a Peptide
ProtonTypical Chemical Shift Range (ppm)Notes
N-CH₃2.7 - 3.2Can show distinct signals for cis and trans isomers.
α-H4.0 - 4.8Chemical shift is dependent on the secondary structure.
β-H1.8 - 2.4
γ-CH₃0.8 - 1.2Two distinct signals are typically observed.

Mass Spectrometry (MS) for Peptide Sequence and Modification Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides, including those containing N-methylated valine residues. massey.ac.nzbroadinstitute.orgnih.govcreative-proteomics.comresearchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. acs.org

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. broadinstitute.orgnih.govcreative-proteomics.comresearchgate.net In a typical MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. broadinstitute.org The presence of an N-methylated valine residue will result in a characteristic mass shift in the fragment ions containing this residue.

Interactive Data Table: Common Fragment Ions in Peptide Mass Spectrometry
Ion TypeDescriptionInformation Provided
b-ionsContain the N-terminus of the peptide.Sequence information from the N-terminus.
y-ionsContain the C-terminus of the peptide.Sequence information from the C-terminus.
a-ionsFormed by the loss of CO from b-ions.Confirmatory sequence information.
Internal FragmentsResult from two cleavages in the peptide backbone.Can help identify specific amino acid sequences.

Chromatographic Resolution and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of N-methylated valine derivatives and peptides. acs.orgnih.govnih.govspringernature.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analysis and purification of peptides and amino acid derivatives. koreascience.krliberty.eduwho.intshimadzu.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.

For analytical purposes, HPLC is used to assess the purity of a sample by separating the main component from any impurities. The purity is typically determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. acs.org For preparative purposes, HPLC is used to isolate and purify the desired compound from a reaction mixture.

Chiral Chromatography for Enantiomeric Purity Determination

For chiral molecules like Boc-N-Me-Dl-Val-Oh, it is crucial to determine the enantiomeric purity. Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers. nih.govresearchgate.netmdpi.comsigmaaldrich.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. The choice of the CSP and the mobile phase is critical for achieving good enantiomeric separation. Chiral chromatography can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Gas Chromatography for Resolution and Quantification of N-Methylated Amino Acids

Gas chromatography (GC) can be used for the analysis of N-methylated amino acids, although it typically requires derivatization to increase the volatility of the analytes. nih.govnih.govthermofisher.comsigmaaldrich.comwvu.edu Common derivatization methods include esterification of the carboxylic acid group and acylation or silylation of the amino group. nih.govthermofisher.comsigmaaldrich.com

Once derivatized, the N-methylated amino acids can be separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time and mass spectral data, which allows for the confident identification and quantification of the N-methylated amino acids in a sample. nih.govnih.gov This technique is particularly useful for quantifying the levels of N-methylated amino acids in complex biological samples.

Biophysical Techniques for Studying Peptide Conformation and Dynamics

The incorporation of N-methylated amino acids, such as this compound, into a peptide sequence has profound effects on its conformational properties. The substitution of a methyl group for the amide proton removes a hydrogen bond donor, sterically restricts the available conformational space, and can influence the cis-trans isomerization of the peptide bond. To understand these structural consequences, various biophysical techniques are employed to provide detailed insights into the conformation and dynamics of N-methylated peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation, providing characteristic signatures for different secondary structural elements such as α-helices, β-sheets, turns, and random coils.

The introduction of an N-methyl group can significantly alter a peptide's secondary structure, and CD spectroscopy is instrumental in monitoring these changes. For instance, N-methylation is generally expected to destabilize α-helical structures due to the loss of the N-H group required for the i to i+4 hydrogen bonding pattern that defines the helix. This destabilization can be observed and quantified by monitoring changes in the CD spectrum.

Research on helical peptides has utilized CD to follow the melting of helices upon N-methylation. The destabilization energy associated with the substitution of a hydrogen atom with a methyl group has been estimated to be between 0.3 to 1.7 kcal/mole at 0°C, depending on the position of the substitution. This highlights the sensitivity of CD in detecting subtle conformational shifts induced by N-methylation.

Furthermore, studies on synthetic peptides containing Cα-methyl-l-valine have demonstrated the utility of chirospectroscopic techniques like Electronic Circular Dichroism (ECD), a form of CD, in assigning secondary structures. In one study, replacing achiral α-aminoisobutyric acid (Aib) with the chiral Cα-methyl-l-valine in a 14-mer peptide resulted in a significantly stronger preference for a right-handed α-helical conformation, which was clearly established through ECD analysis. nih.gov This underscores the role of N-methylated valine derivatives in promoting specific helical screw senses. nih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has also been applied to model peptides like ForValNHMe to understand the origins of spectroscopic signals in the amide I and amide II regions for both α-helical and β-sheet conformations. nih.gov

Table 1: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary StructurePositive Peaks (nm)Negative Peaks (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil~212~195

This interactive table summarizes the typical CD spectral signatures associated with common peptide secondary structures. The precise peak positions and intensities can vary based on the specific peptide sequence and environmental conditions.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This technique provides unparalleled, high-resolution insights into bond lengths, bond angles, and torsional angles, thereby elucidating the exact conformation of a peptide backbone and the orientation of its side chains. For N-methylated peptides, crystallography is crucial for understanding the specific structural constraints imposed by the N-methyl group.

A seminal study in this area involved the X-ray structure determination of six N-methylated cyclic dipeptides (diketopiperazines) derived from alanine, valine, and phenylalanine. acs.org This research provided foundational knowledge on the conformational effects of N-methylation. One of the key findings was that the N-methylated peptide bond, -CO-N(Me)-, is constrained to a planar trans conformation. This is a significant observation, as the energy barrier for cis-trans isomerization is lowered in N-methylated peptides, but the crystal structure captures the sterically preferred trans state.

The study also revealed how the diketopiperazine ring conformation is affected by N-methylation and the nature of the amino acid side chains. For instance, in cyclo(L-N-Me-Val-L-Phe), the 2,5-piperazinedione ring was found to adopt a flattened boat conformation. The detailed structural data obtained from this crystallographic analysis, including space group and cell parameters, provided a rigid framework for understanding the conformational behavior of these molecules.

Table 2: Crystallographic Data for an N-Methylated Valine Derivative

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (deg)
cyclo(L-N-Me-Val-L-Phe)C₁₅H₁₈N₂O₂MonoclinicP2₁9.9411.236.2298.4

This interactive table presents crystallographic data for a representative N-methylated cyclic dipeptide containing valine, as determined by X-ray diffraction analysis. The parameters define the unit cell of the crystal lattice.

The insights gained from X-ray crystallography are vital. They not only confirm the direct structural impact of N-methylation but also provide empirical data that can be used to validate and refine computational models of peptide structures. This synergy between experimental crystallography and theoretical modeling is essential for accurately predicting the behavior of complex N-methylated peptides in various environments.

Emerging Research Directions and Future Prospects in N Methylated Amino Acid Chemistry

Novel N-Methylation Methodologies and Reagent Development

The synthesis of N-methylated amino acids has historically presented challenges, including regioselectivity and racemization acs.org. However, recent years have seen significant progress in developing efficient, sustainable, and selective N-methylation methodologies. These advancements are crucial for providing a reliable supply of NMAs for research and development.

One notable area of development is the use of greener reagents and catalytic approaches. Dimethyl carbonate (DMC) in combination with acid catalysis has emerged as an efficient and eco-friendly method for N-methylation, offering high conversions and yields with minimal risk of racemization rsc.orgresearchgate.net. This method is broadly applicable to various amino acids and their derivatives.

MethodologyKey Reagent(s)AdvantagesReference(s)
Acid-Assisted DMC MethylationDimethyl Carbonate (DMC), AcidSustainable, cost-effective, high selectivity, eco-friendly, no racemization rsc.orgresearchgate.net
Direct N-Alkylation with AlcoholsAlcohols, Catalytic System (e.g., Iron)Waste-free, direct functionalization of unprotected amino acids rug.nl
Optimized SPPS N-MethylationSulfonylation, Methylation, DesulfonylationCompatible with SPPS, reduced reaction time acs.orgnih.gov
N-Methylation of Carbamate/Amide BondsPermethylation reagentsAlleviates volatility for mass spectrometry analysis acs.org

Advancements in Ribosomal and Cell-Free Protein Synthesis of N-Methylated Peptides

Traditionally, N-methylated peptides were primarily synthesized through chemical methods. However, recent advancements are enabling the ribosomal and cell-free synthesis of peptides and proteins containing N-methylated amino acids, offering new possibilities for producing complex N-methylated peptides.

Cell-free protein synthesis (CFPS) systems, such as the PURE system, are being adapted to incorporate N-methylated amino acids acs.orgacs.org. This involves preparing modified aminoacyl-tRNAs (aa-tRNAs) that can be recognized by the ribosomal machinery. Strategies include chemically modifying pre-charged tRNAs or using novel aminoacylation technologies to create N-Me AA-tRNA species for efficient incorporation into nascent peptide chains acs.org. These approaches allow for the synthesis of peptides with multiple N-methyl backbone modifications, mimicking features found in natural products nih.govmdpi.com.

Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a class of natural products that often undergo N-methylation as a crucial post-translational modification (PTM) that enhances their stability and bioactivity researchgate.net. Advances in synthetic biology and genetic engineering are facilitating the heterologous expression and engineering of RiPP pathways, potentially leading to the production of novel N-methylated peptide therapeutics.

Applications in Chemical Biology and Proteomics Research

The incorporation of N-methylated amino acids into peptides confers several advantageous properties, making them valuable tools in chemical biology and proteomics. These modifications can significantly enhance a peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo stability acs.orgresearchgate.netacs.org. Furthermore, N-methylation often increases lipophilicity and membrane permeability, which can improve a peptide's bioavailability and cellular uptake researchgate.netacs.orgchemimpex.com.

These properties are highly desirable in the development of peptide-based therapeutics. N-methylated peptides have shown promise as enzyme inhibitors, receptor antagonists and agonists, and as building blocks in combinatorial chemistry for drug screening acs.orgresearchgate.netnih.goveurekaselect.com. Approved drugs like Cyclosporine A, Voclosporin, and Dactinomycin, which contain N-methylated residues, highlight the clinical success of this modification strategy acs.org.

In chemical biology, N-methylated amino acids and peptides are explored for their roles in modulating protein-protein interactions and as probes to study biological pathways. For instance, N-terminal methylation of proteins is implicated in chromatin interactions and DNA repair researchgate.net, while histone methylation plays a role in gene regulation plos.orgnih.gov. The ability to synthesize peptides with controlled N-methylation allows researchers to investigate these complex biological processes and develop targeted therapeutic agents.

Property Enhanced by N-MethylationImpactApplication AreaReference(s)
Proteolytic StabilityIncreased resistance to enzymatic degradationPeptide-based therapeutics, drug development acs.orgresearchgate.netacs.org
Membrane Permeability/LipophilicityEnhanced passage across cell membranes, improved bioavailabilityDrug delivery, therapeutic peptides, neurotensin (B549771) analogues researchgate.netacs.orgchemimpex.com
Conformational RigidityAlters peptide structure, potentially improving binding affinity and specificityEnzyme inhibitors, receptor ligands, foldamers acs.orgresearchgate.netrsc.org
Binding Affinity/SpecificityModulates interaction with target moleculesTargeted therapies, selective receptor agonists/antagonists acs.orgnih.gov
BioavailabilityImproved absorption and distribution in biological systemsOral drug delivery, enhanced therapeutic efficacy acs.orgchemimpex.com

Integration of Computational and Experimental Approaches for De Novo Design

The rational design of novel peptides and proteins with specific functions, known as de novo design, is a rapidly advancing field that increasingly integrates computational modeling with experimental validation. N-methylated amino acids play a crucial role in this process by providing building blocks that can confer predictable structural constraints and enhanced stability.

Computational methods, including molecular dynamics simulations and optimization algorithms, are employed to predict and design peptide sequences and structures with desired properties plos.orgrsc.orgresearchgate.netbakerlab.orgnih.gov. For example, N-methylated amino acid residues, such as N-methyl-L-alanine and N-methyl-D-alanine, can adopt relatively fixed conformations, allowing for a "bottom-up" approach to designing peptide shapes with sub-nanometer conformational control rsc.org. This predictability is invaluable for creating peptides that precisely interact with target molecules.

The de novo design process typically involves stages such as sequence selection based on energy optimization, validation of fold specificity, and assessment of binding affinity plos.orgresearchgate.netbakerlab.org. Once computationally designed, these sequences are synthesized experimentally, often using solid-phase peptide synthesis with protected NMA building blocks like Boc-N-Me-Dl-Val-Oh. The synthesized peptides are then rigorously characterized using techniques such as mass spectrometry, NMR, and various binding assays to confirm their structure, stability, and biological activity plos.orgrsc.orgbakerlab.orgnih.gov. This iterative cycle of computational design and experimental validation is accelerating the discovery of novel peptides with therapeutic potential and tailored functionalities.

Design ApproachComputational ToolsExperimental Validation MethodsApplication FocusReference(s)
Bottom-Up Peptide Shape DesignMolecular Dynamics (McMD), Conformational AnalysisNMR, X-ray crystallographyDesigning peptides with controlled shapes and structures rsc.org
Structure-Guided Peptide DesignRosetta software, Kinematic Loop Closure, Molecular DynamicsBiolayer Interferometry, Isothermal Titration Calorimetry (ITC), Enzyme AssaysHigh-affinity cyclic peptides, enzyme inhibitors bakerlab.orgnih.gov
Multi-Stage Computational DesignInteger Linear Optimization, Fold Specificity Calculation, Binding Affinity ModelsDose Titrations, Mechanism of Action Assays, Quantitative Mass Spectrometry-Based ProteomicsInhibitory peptides for specific targets (e.g., EZH2) plos.org
De Novo Protein Design (General History)Various computational frameworksDirected Evolution, Site-Directed MutagenesisExploring folding principles, functional protein design researchgate.net

Compound List:

this compound

N-methylated amino acids (NMAs)

N-methyl-L-alanine

N-methyl-D-alanine

N-methyl-L-valine

N-methyl-D-valine

N-methyl-glycine

N-methyl-phenylalanine

N-methyl-leucine

N-methyl-threonine

N-methyl-proline

N-methyl-glutamic acid

N-methyl-aspartic acid

N-methyl-cysteine

N-methyl-histidine

N-methyl-lysine

N-methyl-arginine

N-methyl-serine

N-methyl-isoleucine

N-methyl-methionine

N-methyl-tyrosine

N-methyl-phenylalanine

N-methyl-valine

N-methyl-leucine

N-methyl-threonine

N-methyl-glycine

N-methyl-phenylalanine

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-N-Me-Dl-Val-OH with high purity and yield?

  • Methodological Answer : Synthesis typically involves solution-phase peptide chemistry. Critical factors include:

  • Protection Strategy : Ensure Boc (tert-butoxycarbonyl) groups are stable under reaction conditions. Use TFA (trifluoroacetic acid) for deprotection .
  • Racemization Control : Monitor reaction temperature (<0°C for carbodiimide-mediated couplings) and use additives like HOBt (hydroxybenzotriazole) to minimize D/L epimerization .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the product. Validate purity via NMR (¹H, ¹³C) and mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm methyl group (N-Me) resonance at ~2.8–3.2 ppm (¹H) and Boc tert-butyl signals at ~1.4 ppm.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the theoretical molecular weight (±0.5 Da).
  • Chiral HPLC : Resolve D/L-Val enantiomers using a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .

Q. What experimental conditions affect the stability of this compound during storage?

  • Methodological Answer : Stability testing should include:

  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent Boc group hydrolysis.
  • pH Sensitivity : Avoid aqueous solutions with pH >7, which accelerate deprotection.
  • Long-Term Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis route for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways for carbodiimide-mediated couplings, focusing on activation energies of intermediates.
  • Solvent Optimization : Use COSMO-RS simulations to select solvents (e.g., DMF, DCM) that minimize side reactions.
  • Transition State Analysis : Identify racemization-prone steps using Gaussian or ORCA software .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compile solubility data from peer-reviewed studies (e.g., PubChem, SciFinder) and assess variables like solvent polarity, temperature, and measurement methods.
  • Experimental Replication : Reproduce conditions from conflicting studies and characterize via UV-Vis spectroscopy or gravimetric analysis.
  • Statistical Validation : Apply ANOVA to determine if discrepancies arise from methodological differences (e.g., stirring rate, equilibration time) .

Q. How do researchers design experiments to assess the chiral integrity of this compound in peptide couplings?

  • Methodological Answer :

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via HPLC.
  • Kinetic Monitoring : Track racemization during coupling via circular dichroism (CD) spectroscopy at 220–250 nm.
  • Control Experiments : Compare D/L-Val incorporation rates using Fmoc- vs. Boc-protected analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.